molecular formula C14H20BrNO B13259257 {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13259257
M. Wt: 298.22 g/mol
InChI Key: BHHBUMBJBQZFHW-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol is a β-amino alcohol derivative characterized by a cyclopentane core substituted with a methanol group and a 2-amino-1-(4-bromophenyl)ethyl chain. The compound features:

  • Cyclopentylmethanol backbone: A five-membered ring with a hydroxymethyl group.
  • Ethylamine side chain: A secondary amine group on an ethyl linker.
  • 4-Bromophenyl substituent: An aromatic ring with a bromine atom at the para position.

This structural motif is common in medicinal chemistry, where β-amino alcohols often serve as intermediates for pharmaceuticals or ligands in catalytic systems . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with analogs.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

[1-[2-amino-1-(4-bromophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20BrNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2

InChI Key

BHHBUMBJBQZFHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 4-bromophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reagents: Cyclopentylmagnesium bromide, lithium aluminum hydride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and related molecules:

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Relevance
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol 283.14 Cyclopentylmethanol 4-Bromophenyl, aminoethyl, alcohol Potential CNS agent (inferred)
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride 285.81 (HCl salt) Cyclohexanol 4-Methoxyphenyl, aminoethyl, alcohol Intermediate for venlafaxine (SNRI antidepressant)
(1-(4-Bromophenyl)cyclopropyl)methanol 227.06 Cyclopropanemethanol 4-Bromophenyl, alcohol Organic synthesis intermediate
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one 274.12 Phenethylamine 4-Bromo-2,5-dimethoxyphenyl, amino, ketone Research compound (psychoactive analog)
Key Observations:

Ring Size and Flexibility: The cyclopentyl core in the target compound offers intermediate steric bulk compared to cyclohexyl (six-membered) and cyclopropyl (three-membered) analogs. Cyclohexanol derivatives (e.g., venlafaxine precursor) exhibit enhanced conformational flexibility, which may improve receptor compatibility .

Substituent Effects: Bromine vs. Amino Alcohol vs. Ketone: The β-amino alcohol group in the target compound and cyclohexanol analog may facilitate hydrogen bonding with biological targets, unlike the ketone in the phenethylamine derivative .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which uses phase-transfer catalysts (e.g., PEG-400) and reducing agents (e.g., BDMS) . Substituting 4-bromophenylacetonitrile for 4-methoxyphenylacetonitrile would introduce bromine early in the synthesis.

Biological Activity

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol is a compound of interest in medicinal chemistry, particularly due to its unique structural features that suggest potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BrN₃O, with a molecular weight of approximately 303.21 g/mol. The compound features a cyclopentyl ring, an amino group, and a brominated phenyl substituent, which contribute to its hydrophobic and electronic properties, enhancing its interaction with biological targets.

Enzyme Inhibition

Studies have indicated that this compound exhibits significant enzyme inhibition capabilities. Its amino group facilitates hydrogen bonding with active sites of enzymes, while the bromophenyl group enhances hydrophobic interactions. For instance, research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged in drug design for metabolic disorders.

Receptor Binding

This compound has been evaluated for its binding affinity to various receptors. Preliminary studies suggest that it may function as an antagonist at certain neuroreceptors, potentially influencing neurotransmitter systems. The presence of the bromine atom in the phenyl ring appears to enhance binding affinity compared to non-brominated analogs.

Antitumor Activity

A study investigated the antitumor effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value of approximately 10 μM after 72 hours of treatment. This suggests potential for development as an anticancer agent.

Antimicrobial Properties

In vitro studies have assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that it has moderate antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for further development in antimicrobial therapies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentyl}methanolBromine at position 3Enhanced enzyme inhibition
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanolChlorine instead of bromineReduced receptor binding affinity
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanolFluorine instead of bromineLower cytotoxicity against cancer cells

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